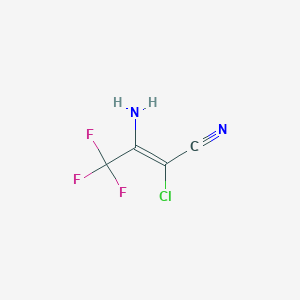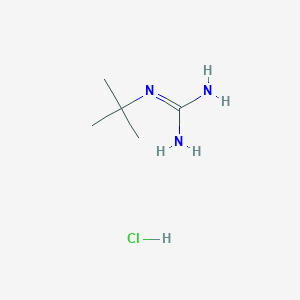
Oxetane-2-carboxylic acid methyl ester
Descripción general
Descripción
Oxetane-2-carboxylic acid methyl ester is a chemical compound that falls within the category of oxetane derivatives. These compounds are of significant interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of this compound can be achieved through different synthetic routes. One method involves the ring contraction of 2-O-trifluoromethanesulphonates of α-hydroxy-γ-lactones to oxetane carboxylic esters, where the stereochemistry at C-2 of the resulting oxetanes is largely influenced by the configuration at C-3 of the lactone . Another approach is the Diels-Alder reaction followed by ketal hydrolysis, as demonstrated in the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester . Additionally, oxone-catalyzed esterification of carboxylic acids with alcohols has been developed as an environmentally friendly method to obtain a series of carboxylic acid esters, including oxetane derivatives, in high yield .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been explored in the context of their biological activity. For instance, 2-methyl-4-oxo-3-oxetanylcarbamic acid esters have been studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), with structure-activity relationships being investigated to identify potent inhibitors . The synthesis of cis- and trans-3-azido-oxetane-2-carboxylates also highlights the importance of molecular structure in the development of oxetane-β-amino acids .
Chemical Reactions Analysis
Oxetane derivatives participate in various chemical reactions that are crucial for their functionalization and application. The nucleophilic displacements of 3-O-triflates of oxetanes by trifluoroacetate and azide are efficient methods for the synthesis of azido-oxetane-2-carboxylates . Moreover, the transformation of methyl esters of oxazole derivatives has been reported, which could be relevant for the modification of oxetane-2-carboxylic acid methyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties are essential for their potential use as prodrugs, drugs, and in gram-scale synthesis . The plasticizer performance of some 2-methyl-5-oxopyrrolidine-2-carboxylic esters, which are structurally related to oxetane-2-carboxylic acid methyl esters, suggests that the physical properties of these compounds can be tailored for specific applications .
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Transformation
Oxetane-2-carboxylic acid methyl ester plays a crucial role in chemical synthesis and transformations. For example, it can undergo efficient ring contraction to form methyl oxetane-2-carboxylic esters, as demonstrated in a study by Witty et al. (1990), where 2-O-trifluoromethanesulphonate esters of α-hydroxy-γ-lactones were treated with potassium carbonate in methanol to yield these products (Witty et al., 1990). Additionally, Beasley, Clarkson, and Shipman (2012) demonstrated the use of oxetan-3-ones in three-component Passerini reactions with isocyanides and carboxylic acids, leading to 3,3-disubstituted oxetanes with significant diastereocontrol (Beasley, Clarkson, & Shipman, 2012).
2. Protective Group in Organic Synthesis
Giner (2005) highlighted the use of methyl-substituted oxetane precursors in orthoester protection in organic synthesis. The study found that these groups increase the ease of orthoester formation and enhance resistance to hydrolysis (Giner, 2005).
3. Structural and Conformational Studies
In a study by Ciolkowski et al. (2009), derivatives of this compound were used to study the structure and conformation of chromane derivatives, using techniques like X-ray crystallography and spectroscopy (Ciolkowski et al., 2009).
4. Medicinal Chemistry and Drug Design
The oxetane ring, including this compound, finds application in medicinal chemistry and drug design. Lassalas et al. (2017) evaluated oxetan-3-ol, a derivative of oxetane, as a potential surrogate for the carboxylic acid functional group, which is significant for the development of new pharmaceutical compounds (Lassalas et al., 2017).
5. Polymer Synthesis
In the field of polymer science, this compound contributes to the synthesis of novel materials. Hahn et al. (1998) synthesized thermotropic hyperbranched polyesters using derivatives of this compound, exploring their liquid crystalline properties and potential applications (Hahn et al., 1998).
Mecanismo De Acción
Target of Action
Oxetane-containing compounds are known to exhibit various biological activities, including antineoplastic, antiviral, and antifungal activities .
Mode of Action
Oxetanes in general are known for their contrasting behaviors: they influence physicochemical properties as a stable motif in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic tool .
Biochemical Pathways
Oxetane-containing compounds are produced by many microorganisms and are found in marine organisms and plants, especially in the family of taxaceae .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Result of Action
Oxetane-containing compounds are known to exhibit various biological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Direcciones Futuras
The use of oxetanes in medicinal chemistry has received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years . Therefore, the future directions of Oxetane-2-carboxylic acid methyl ester could be in the field of medicinal chemistry.
Propiedades
IUPAC Name |
methyl oxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAIBMLFASVYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)
![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)
![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)
![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)



![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)
![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)
![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)
![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)
![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)